Lauryl 2-ethylhexanoate
Overview
Description
Mechanism of Action
Target of Action
Lauryl 2-ethylhexanoate is primarily used as a skin conditioning agent and emollient in cosmetic products . Its primary targets are the skin cells, where it helps to soften and smooth the skin.
Mode of Action
This compound is a branched alkyl ester that results from the esterification of an alkyl alcohol with 2-ethylhexanoic acid . It interacts with the skin by forming a barrier on the skin’s surface, which helps to slow the loss of water from the skin, leading to moisturization and conditioning effects .
Biochemical Pathways
It is known that it is synthesized through the esterification reaction of lauryl alcohol and ethylhexanoic acid .
Pharmacokinetics
It is known that the compound is likely metabolized into 2-ethylhexanoic acid, a common constituent of all alkyl ethylhexanoates .
Result of Action
The primary result of this compound’s action is the conditioning and softening of the skin. By forming a barrier on the skin’s surface, it helps to retain moisture, leading to a smoother and softer skin texture .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a skin conditioning agent can be affected by the humidity and temperature of the environment, as these factors can influence the rate of water loss from the skin. Additionally, the stability of the compound can be affected by exposure to light and heat .
Biochemical Analysis
Biochemical Properties
It is known to be involved in esterification reactions
Cellular Effects
The cellular effects of Lauryl 2-ethylhexanoate are also not well studied. It is known to pass through the stratum corneum and the epidermis before entering the bloodstream , which suggests it may have some influence on cell function
Molecular Mechanism
It is known to undergo conversion to produce 2-ethylhexanoic acid
Metabolic Pathways
It is known to undergo conversion to produce 2-ethylhexanoic acid
Preparation Methods
Lauryl 2-ethylhexanoate can be synthesized through the esterification reaction between lauryl alcohol (dodecanol) and 2-ethylhexanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water, which drives the reaction to completion . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and high yield .
Chemical Reactions Analysis
Lauryl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions. In hydrolysis, the ester bond is broken down in the presence of water and an acid or base catalyst, yielding lauryl alcohol and 2-ethylhexanoic acid . Transesterification involves the exchange of the ester group with another alcohol, which can be catalyzed by acids, bases, or enzymes. The major products formed from these reactions are the corresponding alcohols and acids .
Scientific Research Applications
Lauryl 2-ethylhexanoate is widely used in scientific research, particularly in the fields of chemistry and materials science. It serves as a plasticizer in polymer chemistry, enhancing the flexibility and durability of polymers . In biology and medicine, it is used as an emollient in topical formulations, providing moisturizing properties to skincare products . Additionally, it is employed in the synthesis of biodegradable polymers, contributing to the development of sustainable materials .
Comparison with Similar Compounds
Lauryl 2-ethylhexanoate can be compared to other esters such as lauryl acetate and lauryl lactate. While all these compounds serve as emollients and plasticizers, this compound is unique due to its longer carbon chain and branched structure, which provide superior lubricating properties . Similar compounds include:
- Lauryl acetate
- Lauryl lactate
- Lauryl palmitate
These compounds share similar applications but differ in their chemical structures and specific properties .
Properties
IUPAC Name |
dodecyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-7-9-10-11-12-13-14-15-16-18-22-20(21)19(6-3)17-8-5-2/h19H,4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKDIPABJFXZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019586, DTXSID90866531 | |
Record name | C12-15 alkyl ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56078-38-7, 68411-86-9, 90411-66-8 | |
Record name | Dodecyl 2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56078-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056078387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, C12-14-alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, C12-14-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C12-15 alkyl ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauryl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWG03U2EDV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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